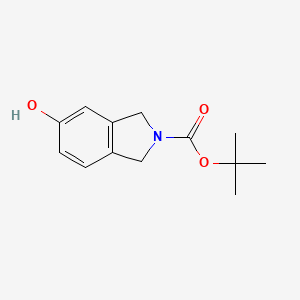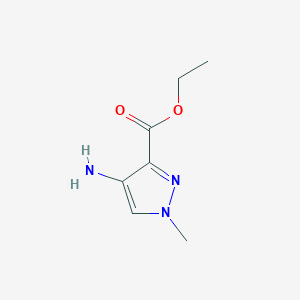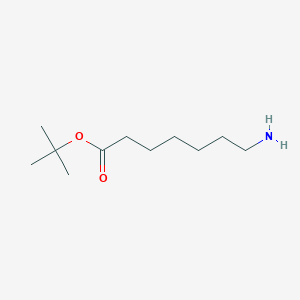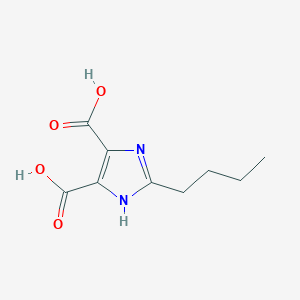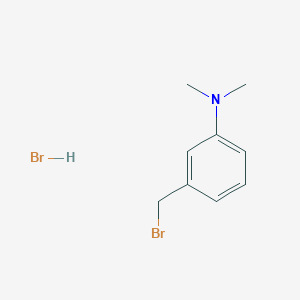![molecular formula C8H5NO2 B1287380 Benzo[d]oxazole-4-carbaldehyde CAS No. 1492303-37-3](/img/structure/B1287380.png)
Benzo[d]oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]oxazole-4-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C8H5NO2 It is characterized by a fused benzene and oxazole ring system with an aldehyde functional group at the fourth position
Mechanism of Action
Target of Action
Benzo[d]oxazole-4-carbaldehyde, a derivative of the benzoxazole family, has been found to exhibit significant biological activities. Benzoxazole derivatives have been reported to show antagonistic activity against gaba a receptors, which are potential targets for the treatment of epilepsy, anxiety, and sleep disorders .
Mode of Action
For instance, they can inhibit the function of GABA A receptors, thereby affecting neuronal signaling .
Biochemical Pathways
Benzoxazole derivatives have been reported to affect various biochemical pathways. They have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects .
Biochemical Analysis
Biochemical Properties
Benzo[d]oxazole-4-carbaldehyde plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes such as prostaglandin H2 synthase (PGHS) and trypsin. These interactions are primarily through binding affinity, where this compound binds to the active sites of these enzymes, inhibiting their activity. This inhibition can lead to anti-inflammatory effects, as seen in studies where this compound demonstrated significant efficacy in membrane stabilization and proteinase inhibitory methods .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect cell function by modulating the activity of key signaling molecules and transcription factors. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins involved in cell signaling. This can result in changes in gene expression and metabolic flux, ultimately affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as PGHS and trypsin, inhibiting their catalytic activity. This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. Additionally, this compound can interact with transcription factors, modulating their activity and leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities. At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic activity. For example, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, this compound can bind to transport proteins that facilitate its uptake into cells, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can interact with enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[d]oxazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with formic acid, followed by oxidation. Another method includes the reaction of 2-aminophenol with glyoxylic acid under acidic conditions to form the oxazole ring, followed by oxidation to introduce the aldehyde group.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency and yield. For example, the use of palladium-catalyzed coupling reactions can be employed to form the desired compound with high selectivity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Benzo[d]oxazole-4-carboxylic acid.
Reduction: Benzo[d]oxazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzo[d]oxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Benzo[d]oxazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Benzo[d]thiazole-4-carbaldehyde: Contains a sulfur atom instead of an oxygen atom, which can alter its chemical and biological properties.
Indole-4-carbaldehyde: Contains a nitrogen atom in the five-membered ring, leading to different reactivity and applications.
Uniqueness: Benzo[d]oxazole-4-carbaldehyde is unique due to the presence of both an oxazole ring and an aldehyde group, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1,3-benzoxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDWCJKHCBSPBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
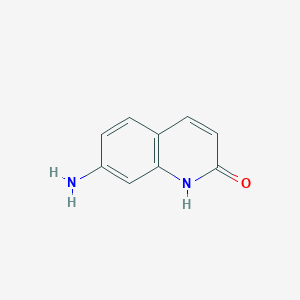
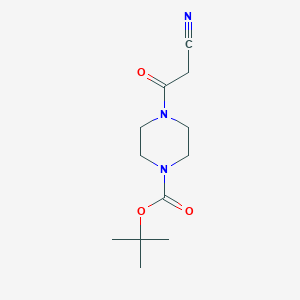

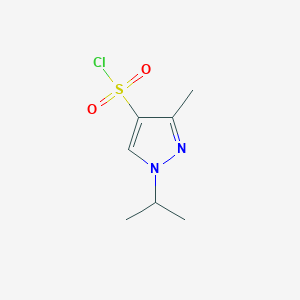
![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)
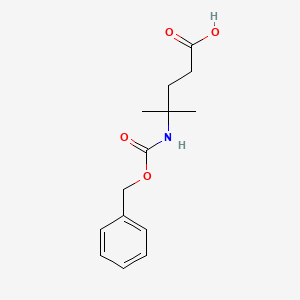
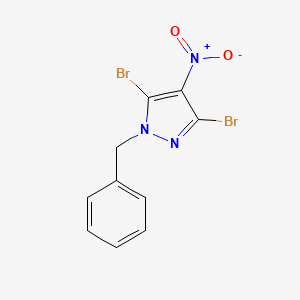

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)
